1-O,2-O-Dimyristoyl-3-O-stearoylglycerol
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Overview
Description
1-O,2-O-Dimyristoyl-3-O-stearoylglycerol is a triacylglycerol compound with the molecular formula C49H94O6 and a molecular weight of 779.26700 . It is also known by other names such as 1,2-bis-myristoyloxy-3-stearoyloxy-propane and 1-Stearodimyristin . This compound is characterized by its structure, which includes two myristoyl groups and one stearoyl group attached to a glycerol backbone .
Preparation Methods
The synthesis of 1-O,2-O-Dimyristoyl-3-O-stearoylglycerol typically involves esterification reactions. One common method is the esterification of glycerol with myristic acid and stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-O,2-O-Dimyristoyl-3-O-stearoylglycerol can undergo various chemical reactions, including:
Scientific Research Applications
1-O,2-O-Dimyristoyl-3-O-stearoylglycerol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-O,2-O-Dimyristoyl-3-O-stearoylglycerol involves its interaction with lipid metabolism pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The compound’s emollient properties are attributed to its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration .
Comparison with Similar Compounds
1-O,2-O-Dimyristoyl-3-O-stearoylglycerol can be compared with other triacylglycerols such as:
1-O,2-O-Dimyristoyl-3-O-palmitoylglycerol: Similar structure but with a palmitoyl group instead of a stearoyl group.
1-O,2-O-Dimyristoyl-3-O-oleoylglycerol: Contains an oleoyl group, which introduces a double bond, affecting its physical properties.
1-O,2-O-Dimyristoyl-3-O-linoleoylglycerol: Features a linoleoyl group with two double bonds, making it more unsaturated compared to this compound.
The uniqueness of this compound lies in its specific combination of fatty acid chains, which influences its physical and chemical properties, making it suitable for particular applications in research and industry .
Properties
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl octadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-23-24-25-28-30-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-31-27-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXPOXDXQWEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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